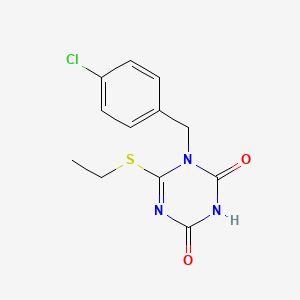
Thalidomide-Propargyne-PEG2-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-Propargyne-PEG2-COOH: is a synthetic compound that combines the properties of thalidomide, propargyne, and polyethylene glycol (PEG) with a carboxylic acid group. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride and glutamine.
Propargyne Synthesis: Propargyne can be synthesized through the dehydrohalogenation of propargyl halides.
Conjugation: The final step involves the conjugation of thalidomide, propargyne, and PEG2-COOH using appropriate coupling agents and reaction conditions.
Industrial Production Methods:
Batch Production: The compound is produced in batches using controlled reaction conditions to ensure consistency and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly at the propargyne moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
Chemistry: Thalidomide-Propargyne-PEG2-COOH is used in click chemistry reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Biology: The compound is used in biological studies to investigate protein interactions and cellular processes. Medicine: this compound is explored for its potential therapeutic applications, including its use in PROTAC (proteolysis targeting chimera) technology to target specific proteins for degradation. Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Mechanism of Action: Thalidomide-Propargyne-PEG2-COOH exerts its effects through its interaction with E3 ligases, particularly cereblon (CRBN). The compound binds to CRBN, leading to the ubiquitination and subsequent degradation of target proteins.
Molecular Targets and Pathways Involved:
E3 Ligases: CRBN is the primary molecular target.
Pathways: The ubiquitin-proteasome pathway is involved in the degradation of target proteins.
相似化合物的比较
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Propargyne: A versatile building block in organic synthesis.
PEG2-COOH: A common linker used in drug conjugation.
Uniqueness: Thalidomide-Propargyne-PEG2-COOH is unique in its combination of thalidomide, propargyne, and PEG2-COOH, which allows it to be used in PROTAC technology and click chemistry reactions.
属性
IUPAC Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,5-11H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYSRQJBNPAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B8180490.png)
![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)











